molecular formula C8H4Br2F4 B8183835 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B8183835
M. Wt: 335.92 g/mol
InChI Key: CUCKCNJOIABROK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding hydrocarbons.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the bromomethyl group to form carboxylic acids[][3].

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of anticancer and antiviral drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(bromomethyl)benzene
  • 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene

Uniqueness

4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is unique due to the presence of multiple halogen substituents, which impart distinct chemical properties such as increased reactivity and stability. The combination of bromine, fluorine, and trifluoromethyl groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-2-5(10)6(7(4)11)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCKCNJOIABROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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